4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes.Scientific Research Applications
Crystal Engineering and Molecular Interactions Research in crystal engineering has explored the interactions and design principles involving compounds with structural similarities to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide. For instance, studies have shown the importance of hydrogen bonds and halogen bonds in the formation of molecular tapes and crystal structures. These interactions are crucial for designing compounds with specific properties, including those relevant to pharmaceutical applications (Saha, Nangia, & Jaskólski, 2005).
Molecular Structure Analysis The detailed analysis of molecular structures has led to insights into the properties of related compounds. For example, the crystal structure analysis of N-chloro-N-methoxy-4-nitrobenzamide highlighted the pyramidality of its amide nitrogen atom, demonstrating the potential for selective chemical transformations (Shtamburg et al., 2012). This type of research aids in understanding the reactivity and potential applications of similar compounds.
Synthesis and Chemical Properties The synthesis and characterization of compounds with structural features similar to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide have been explored to understand their chemical properties and potential biological activities. Research has focused on the synthesis methodologies, crystal structure, spectroscopic properties, and theoretical calculations to predict the behavior of these compounds (He, Yang, Hou, Teng, & Wang, 2014). These studies are fundamental for developing new materials and drugs with tailored properties.
Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5S/c12-9-2-1-7(5-10(9)14(16)17)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUXAHHGLSJLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide |
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